molecular formula C8H8O4 B571602 3,4-Dihydroxyphenylacetic Acid-d5 CAS No. 60696-39-1

3,4-Dihydroxyphenylacetic Acid-d5

Cat. No.: B571602
CAS No.: 60696-39-1
M. Wt: 173.18 g/mol
InChI Key: CFFZDZCDUFSOFZ-QUWGTZMWSA-N
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Description

3,4-Dihydroxyphenylacetic Acid-d5 (DOPAC-d5) is a deuterated analogue of the major dopamine metabolite, 3,4-Dihydroxyphenylacetic acid (DOPAC). DOPAC is a primary metabolite produced via the oxidative deamination of dopamine by the enzyme monoamine oxidase (MAO) . The endogenous compound has demonstrated significant research value in neurobiology, with studies showing its capability to potentiate glucose-stimulated insulin secretion in rat pancreatic islets and protect beta cells against death and dysfunction . As a stable, isotopically labeled internal standard, DOPAC-d5 is an essential tool for the precise quantification of DOPAC levels in complex biological matrices using mass spectrometry-based methods such as LC-MS/MS. This application is critical for research investigating dopaminergic system function, neuronal activity, and metabolic pathways. The compound is supplied with a molecular formula of C8H3D5O4 and a molecular weight of 173.18 g/mol . It is presented as a pale beige to pale orange solid and should be stored refrigerated between 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dideuterio-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1D,2D,3D,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFZDZCDUFSOFZ-QUWGTZMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60696-39-1
Record name 60696-39-1
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Applications of 3,4 Dihydroxyphenylacetic Acid D5 As a Stable Isotope Internal Standard

Enhancing Analytical Precision and Accuracy in Quantitative Studies

The primary application of 3,4-Dihydroxyphenylacetic Acid-d5 lies in its function as an internal standard for the quantification of endogenous DOPAC in complex biological samples. pubcompare.aiveeprho.com In analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), the addition of a known quantity of DOPAC-d5 to a sample allows for the correction of analyte loss during sample preparation and variations in instrument response. veeprho.comuc.pt This normalization is crucial for obtaining reliable and reproducible data, particularly when dealing with the low concentrations of neurotransmitter metabolites typically found in biological matrices. veeprho.comuc.pt

The use of a stable isotope-labeled internal standard like DOPAC-d5 is considered the gold standard in quantitative mass spectrometry. eurisotop.com Because DOPAC-d5 is chemically identical to its non-labeled counterpart, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass, due to the presence of deuterium (B1214612) atoms, allows it to be distinguished from the endogenous analyte. This co-elution and differential detection minimize the impact of matrix effects, a common phenomenon where other components in the sample can suppress or enhance the analyte signal, leading to inaccurate quantification. uc.pt The exceptional isotopic purity and precise deuteration of commercially available DOPAC-d5 further contribute to its reliability as a reference compound. pubcompare.ai

Utilization in Pharmacokinetic Research Methodologies

Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of compounds, greatly benefit from the use of stable isotope-labeled internal standards. veeprho.commedchemexpress.com DOPAC-d5 can be employed to accurately trace the fate of exogenously administered DOPAC or its precursor, levodopa. frontiersin.org By using DOPAC-d5 as an internal standard, researchers can develop and validate robust analytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), for the precise quantification of DOPAC in plasma and other biological fluids over time. nih.gov

For instance, a study characterizing the pharmacokinetic properties of DOPAC in rats utilized a validated UHPLC-MS/MS method to measure its plasma concentrations after intravenous administration. nih.gov While this specific study did not explicitly state the use of DOPAC-d5 as the internal standard, the principles of such an assay rely on the use of a stable isotope-labeled analog for accuracy, a role for which DOPAC-d5 is ideally suited. medchemexpress.comnih.gov The ability to generate precise concentration-time profiles is fundamental to understanding the pharmacokinetic behavior of a compound, and DOPAC-d5 is a key enabler of such research. nih.gov

Contributions to Metabolic Research through Stable Isotope Labeling

Stable isotope labeling is a powerful technique for elucidating complex metabolic pathways. eurisotop.com this compound serves as a valuable tracer in studies investigating dopamine (B1211576) metabolism. pubcompare.aimedchemexpress.com Dopamine is metabolized to DOPAC by the enzyme monoamine oxidase (MAO). wikipedia.orgnih.gov By introducing DOPAC-d5 into a biological system, researchers can track its conversion to downstream metabolites, such as homovanillic acid (HVA), which is formed from DOPAC by the action of catechol-O-methyl transferase (COMT). wikipedia.org

This approach allows for the dynamic assessment of metabolic fluxes, providing a more comprehensive understanding of pathway activities than can be obtained from measuring static metabolite concentrations alone. eurisotop.com For example, investigating the turnover of DOPAC in different brain regions can provide insights into the activity of dopaminergic neurons. nih.gov The use of DOPAC-d5 in such studies helps to distinguish the fate of the administered tracer from the endogenous pools of metabolites, enabling a clearer picture of the metabolic processes at play. pubcompare.aieurisotop.com

Applications in Targeted Metabolomics Workflows

Targeted metabolomics aims to quantify a specific set of known metabolites, often within a particular metabolic pathway. nih.govresearchgate.net this compound is frequently incorporated into targeted metabolomics workflows focused on neurotransmitters and their metabolites. lenus.ieresearchgate.netnih.govfrontiersin.org These methods are crucial for studying neurological disorders, the effects of drugs on the central nervous system, and the interplay between the gut microbiota and host metabolism. nih.govfrontiersin.orgnih.govacs.org

In a typical targeted metabolomics experiment, a panel of stable isotope-labeled standards, including DOPAC-d5, is added to biological samples like cerebrospinal fluid, brain tissue, or urine. lenus.ieresearchgate.netnih.govfrontiersin.org This allows for the simultaneous and accurate quantification of multiple analytes. For example, a UHPLC-MS/MS method was developed for the targeted quantitation of 89 metabolites in human plasma, serum, and urine, with DOPAC-d5 used as the internal standard for endogenous DOPAC. lenus.ie Such high-throughput methods enable the analysis of large sample cohorts, which is essential for clinical and epidemiological studies. lenus.ie The data generated from these workflows can help identify potential biomarkers for disease and provide a deeper understanding of the biochemical changes associated with various physiological and pathological states. nih.govnih.govfrontiersin.orgnih.gov

Below is an example of a data table from a targeted metabolomics study, illustrating the parameters used for the analysis of DOPAC and its internal standard, DOPAC-d5.

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
3,4-Dihydroxyphenylacetic Acid (DOPAC) 3.80167.1123.0
This compound (DOPAC-d5) 3.77172.1128.1
This table is adapted from a metabolomic workflow for the analysis of amino acid metabolites in human biofluids. lenus.ie

This table demonstrates how the slight difference in mass-to-charge ratio (m/z) between the native compound and its deuterated standard allows for their individual detection and quantification by the mass spectrometer.

Role of 3,4 Dihydroxyphenylacetic Acid Dopac in Biochemical and Neurobiological Pathways

Integration within Dopamine (B1211576) Metabolism Pathways

3,4-Dihydroxyphenylacetic acid (DOPAC) is a primary metabolite of the neurotransmitter dopamine. wikipedia.orghealthmatters.io The metabolic pathway for dopamine is a critical process for regulating dopamine levels, and DOPAC is a central compound in this catabolic process. nih.gov The breakdown of dopamine into its metabolites, including DOPAC and eventually homovanillic acid (HVA), is mediated by a series of enzymatic reactions. nih.govhumanmetabolome.com

The initial step in the primary catabolic pathway of dopamine involves the enzyme monoamine oxidase (MAO). wikipedia.orgnih.gov MAO, located in the outer mitochondrial membrane, catalyzes the oxidative deamination of cytoplasmic dopamine. researchgate.netresearchgate.net This enzymatic reaction converts dopamine into the intermediate aldehyde, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). nih.govresearchgate.netresearchgate.net Both isoforms of monoamine oxidase, MAO-A and MAO-B, are involved in the breakdown of dopamine. researchgate.netnih.gov This conversion is a crucial step, as it removes active dopamine from the cytoplasm and initiates its degradation. researchgate.net The formation of DOPAC is therefore directly dependent on the action of MAO on dopamine. healthmatters.io

Following its formation, the highly reactive and potentially toxic intermediate, 3,4-dihydroxyphenylacetaldehyde (DOPAL), is rapidly metabolized. nih.govmdpi.com The primary enzyme responsible for this next step is aldehyde dehydrogenase (ALDH), which oxidizes DOPAL to form the stable metabolite, 3,4-Dihydroxyphenylacetic acid (DOPAC). nih.govnih.govhmdb.ca This conversion is an irreversible oxidation and is considered a critical detoxification step, as DOPAL itself can be toxic to dopaminergic neurons. nih.govnih.gov Various ALDH enzymes, including cytosolic and mitochondrial forms like ALDH1A1 and ALDH2, contribute to the oxidation of DOPAL to DOPAC. nih.govhmdb.carsc.org The efficiency of this conversion is vital for preventing the accumulation of the toxic DOPAL intermediate. nih.govnih.gov

Key Enzymes in DOPAC Formation
StepSubstrateEnzymeProductCellular Location
1DopamineMonoamine Oxidase (MAO-A/B)3,4-Dihydroxyphenylacetaldehyde (DOPAL)Outer Mitochondrial Membrane
23,4-Dihydroxyphenylacetaldehyde (DOPAL)Aldehyde Dehydrogenase (ALDH)3,4-Dihydroxyphenylacetic Acid (DOPAC)Cytosol and Mitochondria

DOPAC is not the final end-product of dopamine catabolism. It undergoes further metabolism to form homovanillic acid (HVA). wikipedia.orghealthmatters.io This conversion is catalyzed by the enzyme catechol-O-methyltransferase (COMT). wikipedia.orgresearchgate.netwikipedia.org COMT transfers a methyl group to DOPAC, resulting in the formation of HVA. wikipedia.orgyoutube.com Along with the pathway where dopamine is first converted to 3-methoxytyramine (3-MT) by COMT and then to HVA by MAO, the conversion of DOPAC to HVA represents one of the two primary routes that lead to this final major dopamine metabolite. wikipedia.org

Broader Metabolic and Biological Contexts

Beyond its role in dopamine catabolism within the nervous system, DOPAC is situated within a wider metabolic network influenced by diet, microbial activity, and amino acid metabolism.

Formation from Microbial Fermentation of Dietary Compounds

The intestinal microbiome is integral to the metabolism of many dietary compounds that are poorly absorbed in the upper gastrointestinal tract. scientificliterature.orgnih.gov Polyphenols, such as quercetin (B1663063) and its glycosylated forms found in tea, citrus fruits, and soy, accumulate in the colon where they are degraded by gut bacteria. hmdb.cascientificliterature.org One of the most abundant metabolites generated from this microbial fermentation process is 3,4-Dihydroxyphenylacetic Acid (DOPAC). scientificliterature.org Following its formation in the colon, DOPAC can be absorbed and subsequently detected in plasma and urine. scientificliterature.org For instance, studies have shown that after the consumption of cocoa, a rich source of polyphenols, the concentration of DOPAC in urine increased by 76%. scientificliterature.org Specific gut bacteria, such as Coprococcus comes and Coprococcus catus, have been strongly associated with the potential to synthesize DOPAC. researchgate.net

Bacterial Degradation Pathways of Related Aromatic Acids

Bacteria employ diverse and efficient pathways to break down aromatic compounds, which can be broadly divided into upper and lower pathways. unesp.br The upper pathways convert a variety of initial aromatic compounds into a smaller number of central intermediates, such as catechol. unesp.brresearchgate.net The lower pathways then cleave the aromatic ring of these intermediates, leading to metabolites that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. unesp.brresearchgate.net

The initial step in the aerobic degradation of aromatic rings by bacteria often involves oxidation by enzymes called dioxygenases. researchgate.net These enzymes introduce hydroxyl groups onto the aromatic ring, destabilizing it and preparing it for cleavage. unesp.br For catechol, the ring can be cleaved via ortho or meta pathways, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively. unesp.br These pathways ultimately yield intermediates for biomass production. unesp.br While specific pathways for DOPAC degradation by various bacterial species are a subject of ongoing research, these general mechanisms for aromatic acid catabolism provide a framework for how it may be processed in microbial environments. nih.gov

Intersections with Tyrosine and Phenylalanine Metabolism

DOPAC is intrinsically linked to the metabolism of the aromatic amino acids phenylalanine and tyrosine. Phenylalanine is an essential amino acid that serves as the precursor for tyrosine synthesis via the enzyme phenylalanine hydroxylase. ditki.combiorxiv.org Tyrosine is then the starting point for the synthesis of catecholamines, a class of neurotransmitters that includes dopamine. ditki.comnih.gov

The synthesis of dopamine is a critical pathway where tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in this process. biorxiv.orgnih.gov L-DOPA is then decarboxylated to form dopamine. mdpi.com As previously described, dopamine is subsequently metabolized by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) to produce DOPAC. wikipedia.orghmdb.ca Therefore, the availability and metabolism of phenylalanine and tyrosine directly influence the cellular production of dopamine, which in turn determines the levels of its metabolite, DOPAC. nih.govnih.gov Disruptions in phenylalanine or tyrosine levels, as seen in metabolic disorders like Phenylketonuria (PKU) or Tyrosinemia, can impact dopamine synthesis and, consequently, DOPAC production. biorxiv.orgnih.gov

Table 2: Metabolic Pathway from Phenylalanine to DOPAC
PrecursorEnzymeProduct
PhenylalaninePhenylalanine HydroxylaseTyrosine ditki.com
TyrosineTyrosine HydroxylaseL-DOPA nih.gov
L-DOPADOPA DecarboxylaseDopamine mdpi.com
DopamineMonoamine Oxidase (MAO)3,4-Dihydroxyphenylacetaldehyde (DOPAL) hmdb.ca
3,4-Dihydroxyphenylacetaldehyde (DOPAL)Aldehyde Dehydrogenase (ALDH)3,4-Dihydroxyphenylacetic Acid (DOPAC) hmdb.ca

Analytical Methodologies Utilizing 3,4 Dihydroxyphenylacetic Acid D5

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) coupled with liquid chromatography is a cornerstone for the sensitive and selective measurement of DOPAC and its metabolites in complex biological samples. nih.govresearchgate.net The use of DOPAC-d5 as an internal standard is integral to these methods, providing a reliable reference for quantification. lgcstandards.comlgcstandards.comsigmaaldrich.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Approaches

UHPLC-MS/MS has emerged as a powerful technique for the analysis of neurotransmitters and their metabolites due to its high speed, resolution, and sensitivity. nih.govresearchgate.netnih.govresearchgate.net This method allows for the simultaneous determination of multiple analytes in a single run. In the context of DOPAC analysis, UHPLC systems effectively separate the analyte from other matrix components before it enters the mass spectrometer. nih.gov

The mass spectrometer, often a triple quadrupole instrument, is operated in multiple reaction monitoring (MRM) mode. mdpi.com This involves selecting a specific precursor ion for DOPAC and a corresponding product ion generated through collision-induced dissociation. The transition for DOPAC-d5 is monitored concurrently. This high selectivity minimizes interference from other compounds in the sample. mdpi.com The development of these methods often involves optimizing parameters such as mobile phase composition, gradient elution, and mass spectrometer settings to achieve the best peak shape, separation, and signal intensity. mdpi.com

For instance, a study developing a UHPLC-MS/MS method for a related compound, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), highlighted the challenges of analyzing reactive aldehydes and the necessity of derivatization to improve detection sensitivity and chromatographic behavior. nih.gov While DOPAC is more stable, the principles of method development, including careful optimization of chromatographic and mass spectrometric conditions, remain paramount. nih.gov

Sample Preparation Strategies for Biological Matrices

The accurate measurement of DOPAC in biological matrices such as plasma, urine, tissue homogenates, and microdialysates necessitates effective sample preparation to remove interfering substances like proteins and salts. nih.govresearchgate.netresearchgate.net Common strategies include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.com

Protein Precipitation: This is a straightforward and rapid method where an organic solvent, such as acetonitrile (B52724) or methanol (B129727), or an acid, like perchloric acid, is added to the sample to precipitate proteins. chromatographyonline.compubcompare.ai After centrifugation, the supernatant containing the analyte and the internal standard is collected for analysis. pubcompare.ai

Liquid-Liquid Extraction: LLE separates compounds based on their relative solubilities in two immiscible liquids. While effective, it can be time-consuming and require larger volumes of organic solvents. chromatographyonline.com

Solid-Phase Extraction: SPE is a highly selective method that uses a solid sorbent to isolate analytes from the sample matrix. chromatographyonline.com For DOPAC, which is an acidic compound, an anion-exchange SPE cartridge can be employed. nih.gov The sample is loaded onto the cartridge, interfering compounds are washed away, and the analyte is then eluted with a suitable solvent. nih.govchromatographyonline.com

In a method for analyzing DOPAL in rat brain tissue, sample stability was a key concern, requiring control of pH and temperature during preparation. nih.gov For tissue homogenates, the process typically involves homogenization in an acidic solution, followed by sonication and centrifugation to collect the supernatant. pubcompare.ai Microdialysates, being relatively clean samples, may require minimal preparation, sometimes only dilution, before injection into the analytical system. mdpi.comnih.gov

Validation of Analytical Parameters

Validation is a critical process to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. researchgate.netikev.orggavinpublishers.com Key parameters assessed during the validation of UHPLC-MS/MS methods for DOPAC using DOPAC-d5 include:

Linearity: This establishes the concentration range over which the detector response is proportional to the analyte concentration. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations. researchgate.netnih.gov

Detection Limits: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.netmdpi.comnih.gov For example, a UHPLC-MS/MS method for a related compound reported a lower limit of quantification (LLOQ) of 0.5 ng/mL. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed by analyzing quality control samples at different concentrations. researchgate.netgavinpublishers.com Precision measures the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). researchgate.netikev.org Intra- and inter-assay variations are evaluated to determine the method's reproducibility. nih.gov

Matrix Effects: This refers to the alteration of ionization efficiency by co-eluting compounds from the biological matrix. nih.gov It is evaluated by comparing the response of the analyte in the matrix with its response in a neat solution. The use of a stable isotope-labeled internal standard like DOPAC-d5 is crucial for compensating for matrix effects, as it is affected in the same way as the endogenous analyte. nih.gov

Validation Parameter Typical Acceptance Criteria Relevance in DOPAC-d5 based assays
Linearity (Coefficient of Determination, R²) > 0.99Ensures a proportional response across a defined concentration range. mdpi.com
Accuracy 85-115% of nominal concentration (98-102% for drug products)Confirms the closeness of measured values to the true values. gavinpublishers.com
Precision (Relative Standard Deviation, RSD) < 15% (< 20% at LLOQ)Demonstrates the reproducibility of the method. ikev.org
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10Defines the lowest concentration that can be reliably quantified. nih.gov
Matrix Effect Monitored to ensure it is compensated for by the internal standard.The use of DOPAC-d5 is critical to mitigate the impact of interfering substances. nih.gov

Table 1: Key Analytical Method Validation Parameters

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)

HPLC with electrochemical detection (ECD) is a well-established and highly sensitive technique for the analysis of electroactive compounds like catecholamines and their metabolites, including DOPAC. researchgate.netmdpi.comnih.gov This method offers excellent sensitivity and is often used for the analysis of samples from microdialysis studies. mdpi.comnih.gov

Reversed-Phase HPLC Assay Development and Optimization

Reversed-phase HPLC is the most common chromatographic mode used for the separation of monoamine metabolites. mdpi.comprotocols.io The development of an RP-HPLC-ECD method involves optimizing several factors to achieve good resolution and peak shape:

Mobile Phase: The mobile phase typically consists of an aqueous buffer with an organic modifier like methanol or acetonitrile. pubcompare.ainih.gov The pH of the buffer is a critical parameter that affects the retention and ionization of the analytes. researchgate.net Additives such as ion-pairing agents (e.g., octanesulfonic acid) can be used to improve the retention of polar compounds. pubcompare.ai

Column: A C18 column is commonly used, providing a hydrophobic stationary phase for the separation of the analytes. pubcompare.ai

Flow Rate: The flow rate of the mobile phase is optimized to ensure efficient separation within a reasonable analysis time. nih.govprotocols.io

Electrochemical Detector: The potential applied to the working electrode of the ECD is optimized to achieve the maximum signal for the analyte of interest while minimizing background noise. nih.gov

A study describing an HPLC-ECD method for DOPAC and 5-HIAA in human plasma used an isocratic mobile phase of aqueous phosphate (B84403) buffer and methanol at a pH of 4.0, with a flow rate of 1.5 mL/min and a potential of +450 mV. nih.gov

Simultaneous Determination of Related Monoamine Metabolites

A significant advantage of HPLC-ECD is its ability to simultaneously measure multiple monoamine metabolites in a single chromatographic run. nih.govprotocols.ionih.gov This is particularly useful in neuroscience research for studying the turnover of neurotransmitters like dopamine (B1211576) and serotonin. researchgate.net

Methods have been developed to concurrently quantify DOPAC, homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA), providing a comprehensive picture of monoamine metabolism. nih.govprotocols.io For instance, a protocol for brain tissue analysis allows for the identification and quantification of dopamine, norepinephrine, DOPAC, HVA, and 5-HIAA. protocols.io Another method was established for the simultaneous determination of DOPAC and HVA in rat kidney microdialysate using HPLC with fluorescence detection after on-line extraction. nih.gov

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a highly sensitive method for the quantification of catecholamine metabolites like DOPAC. This technique leverages the native fluorescence of some molecules or, more commonly, the fluorescence induced by a chemical reaction. For the analysis of DOPAC, which is not natively fluorescent, a post-column derivatization step is required to convert it into a fluorescent product.

One established method involves coulometric oxidation followed by a fluorogenic reaction with ethylenediamine. This process creates a highly fluorescent derivative that can be detected with great sensitivity. This approach has been successfully applied to determine the concentrations of DOPAC and another dopamine metabolite, homovanillic acid (HVA), in biological samples such as rat kidney microdialysate. nih.gov The detection limits achieved with this methodology are remarkably low, demonstrating its suitability for analyzing trace amounts of these compounds. nih.gov

Table 1: HPLC-Fluorescence Detection Limits for Dopamine Metabolites

CompoundDetection Limit (fmol/injection)Signal-to-Noise Ratio (S/N)
3,4-Dihydroxyphenylacetic Acid (DOPAC)503
Homovanillic Acid (HVA)1003
Data sourced from a study on the simultaneous determination of DOPAC and HVA. nih.gov

Implementation of Column-Switching Systems

To handle complex biological matrices and improve analytical selectivity, column-switching systems are integrated into the HPLC setup. nih.gov This technique involves an automated process where the sample is first loaded onto a "trap" or "extraction" column, which selectively retains the analytes of interest while allowing interfering substances to be washed away.

In the context of DOPAC analysis, a strong anion-exchange column is often used as the first column. nih.gov This column specifically captures acidic compounds like DOPAC and HVA from the sample matrix. After this on-line extraction and clean-up step, the retained analytes are then eluted from the anion-exchange column and transferred to a second, analytical column, typically a reversed-phase ODS (octadecylsilane) column. nih.gov This second column performs the chromatographic separation of the analytes before they proceed to the post-column derivatization and fluorescence detector. nih.gov This dual-column approach significantly enhances the purity of the sample reaching the detector, thereby improving the accuracy and robustness of the quantification. nih.gov

Advanced Derivatization and Extraction Techniques for Enhanced Detection

The quantitative analysis of neurotransmitter metabolites like DOPAC in biological fluids presents significant challenges due to their low physiological concentrations, chemical instability, and the presence of complex matrix interferences. uc.ptsci-hub.senih.gov To overcome these obstacles, advanced derivatization and extraction techniques are employed. Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as enhanced ionization efficiency or better chromatographic behavior. nih.govresearchgate.net Sophisticated extraction methods aim to efficiently isolate the target analytes from the sample matrix, thereby reducing interference and increasing concentration.

Stable Isotope-Labeling Derivatization for LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for analyzing dopamine metabolites due to its high sensitivity and specificity. uc.pt The use of stable isotope-labeled internal standards is central to achieving accurate and precise quantification with LC-MS/MS. 3,4-Dihydroxyphenylacetic Acid-d5 serves as an ideal internal standard for DOPAC analysis. Since it is chemically identical to the analyte but has a different mass, it can be added to the sample at the beginning of the preparation process. uc.pt

This stable isotope dilution method effectively corrects for variations in sample preparation, matrix effects, and instrument response. uc.ptresearchgate.net During LC-MS/MS analysis, the instrument simultaneously monitors the mass transitions of both the native analyte (DOPAC) and its deuterated internal standard (DOPAC-d5). The ratio of the peak areas is then used to calculate the exact concentration of the analyte, mitigating potential ion suppression or enhancement from the matrix. uc.pt

Table 2: Mass Spectrometry Transitions for DOPAC and its Deuterated Standard

CompoundMass Transition (m/z)Internal Standard
3,4-Dihydroxyphenylacetic Acid167.0 → 123.2No
This compound172.2 → 128.2Yes
Example of mass transitions used for the quantification of DOPAC with its stable isotope-labeled internal standard in LC-MS/MS analysis. uc.pt

Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction

Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) is a modern sample preparation technique that offers high extraction efficiency with minimal solvent consumption. rsc.orgnih.gov This method is a miniaturized version of traditional liquid-liquid extraction and is valued for its speed, simplicity, and eco-friendliness. nih.gov

The UA-DLLME procedure involves the rapid injection of a mixture of an extraction solvent (immiscible with the aqueous sample) and a disperser solvent (miscible with both the extraction solvent and the aqueous sample) into the sample solution. nih.gov This creates a cloudy emulsion of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for mass transfer of the analyte. The application of ultrasonic waves facilitates the dispersion process and accelerates the extraction. rsc.orgnih.gov Following extraction, the mixture is centrifuged to separate the extraction solvent, which is then collected for analysis by a chromatographic system. While specific applications coupling UA-DLLME with this compound are not extensively documented, the technique's proven effectiveness for extracting a wide range of analytes from complex matrices like plasma and urine makes it a highly relevant and powerful tool for such applications. nih.govnih.gov

Research on 3,4 Dihydroxyphenylacetic Acid in Biomarker Discovery

Identification and Validation of Metabolic Biomarkers

3,4-Dihydroxyphenylacetic acid (DOPAC), a major metabolite of the neurotransmitter dopamine (B1211576), has been identified as a significant metabolic biomarker in various studies. hmdb.capharmgkb.org Its presence and concentration in biological fluids such as urine, plasma, and cerebrospinal fluid can reflect alterations in metabolic pathways, making it a valuable candidate for biomarker validation. foodb.canih.gov The deuterated form, 3,4-Dihydroxyphenylacetic Acid-d5, serves as a crucial internal standard in mass spectrometry-based analytical methods, allowing for precise and accurate quantification of the endogenous DOPAC.

The process of biomarker identification often involves metabolomic profiling, where the metabolomes of different groups are compared to find statistically significant differences. In a study on ovarian cancer, for instance, gas chromatography-mass spectrometry (GC-MS) was used to analyze urine and serum samples. nih.gov This analysis identified a panel of potential biomarkers, including 3,4-dihydroxyphenylacetic acid in urine, that could discriminate between platinum-sensitive and platinum-resistant ovarian cancer patients. nih.gov

Validation of these potential biomarkers is a critical subsequent step. This involves assessing the biomarker's performance in terms of sensitivity, specificity, and reliability across different cohorts. For DOPAC, this includes evaluating its stability under various pre-analytical conditions to ensure that measured concentrations are trustworthy. wur.nl Studies have shown that while some potential biomarkers are sensitive to storage conditions, DOPAC levels in cerebrospinal fluid (CSF) show limited change under common storage and freeze/thaw cycles, supporting its robustness as a biomarker. wur.nl

The table below summarizes findings from a study that identified DOPAC as a potential biomarker in ovarian cancer.

Parameter Value Sample Type Significance
R2Y 0.85UrineRepresents the goodness of fit of the model.
Q2 0.545UrineIndicates the predictive ability of the model.
AUC 0.844UrineArea Under the Curve for ROC analysis, showing diagnostic ability.
Sensitivity 91.30%UrineAbility to correctly identify patients with platinum resistance.
Specificity 81.08%UrineAbility to correctly identify patients with platinum sensitivity.

This table presents statistical validation metrics for a biomarker model including 3,4-dihydroxyphenylacetic acid for discriminating between platinum-resistant and sensitive ovarian cancer patients based on urine samples. nih.gov

Evaluation as a Potential Indicator in Specific Physiological States

The utility of 3,4-Dihydroxyphenylacetic acid as a biomarker has been evaluated in several specific physiological and pathological states, particularly in neurological disorders and certain cancers.

In the context of neurodegenerative diseases like Parkinson's disease, which is characterized by the loss of dopamine-producing neurons, monitoring dopamine metabolites such as DOPAC is of high interest. nih.govresearchgate.net Studies have measured DOPAC levels in cerebrospinal fluid (CSF) to assess the integrity of the nigrostriatal dopaminergic system. Research in a primate model of parkinsonism demonstrated that CSF DOPAC levels correlate with the extent of nigrostriatal injury. nih.gov Furthermore, inhibiting the enzyme catechol-O-methyltransferase (COMT), which breaks down DOPAC, significantly enhances the detectability of changes in CSF DOPAC levels, thereby improving its reliability as a marker of nigrostriatal degeneration. nih.gov

DOPAC has also been assessed as a tumor marker, especially in neuroblastoma, a type of cancer that arises from immature nerve cells. nih.govregionh.dk Catecholamines and their metabolites are often elevated in neuroblastoma patients. nih.gov Research has shown that plasma DOPAC (p-DOPAC) concentrations, along with plasma 3,4-dihydroxyphenylalanine (p-DOPA), were elevated in a high percentage of untreated neuroblastoma patients. nih.govregionh.dk This suggests that plasma DOPAC could serve as a useful and less invasive alternative to urine collection for the diagnosis and follow-up of neuroblastoma. nih.gov Interestingly, one study also noted that decreased plasma DOPAC concentrations might reflect reduced food intake in children hospitalized for non-cancerous diseases, suggesting its potential as an index of nutritional status. nih.govregionh.dk

The table below details the findings regarding plasma DOPAC in neuroblastoma patients.

Patient Group Biomarker Finding Diagnostic Utility
Untreated Neuroblastomap-DOPAC or p-DOPAConcentrations were above the upper normal range in 92% of patients. nih.govregionh.dkA useful alternative to urinary markers for diagnosis and follow-up. nih.gov
Children with non-neoplastic diseasesp-DOPACConcentrations were decreased. nih.govregionh.dkMay serve as an index of nutritional status. nih.gov

This table summarizes the evaluation of plasma 3,4-dihydroxyphenylacetic acid (p-DOPAC) as a biomarker in children with neuroblastoma compared to other patient groups.

Linkages to Host-Gut Microbiota Cometabolism and Health Outcomes

3,4-Dihydroxyphenylacetic acid is not only a product of human endogenous metabolism but is also significantly generated through the cometabolism of dietary compounds by the gut microbiota. nih.govdiva-portal.org This dual origin makes it a key molecule at the interface of host and microbial metabolic pathways, with implications for health.

The gut microbiome metabolizes various dietary polyphenols, such as quercetin (B1663063) and other flavonoids found in fruits, vegetables, and tea, into simpler phenolic acids, including DOPAC. nih.govsciopen.comdntb.gov.uaresearchgate.net For example, studies have shown that the microbial catabolism of procyanidins and catechins from sources like apples and tea can lead to the production of DOPAC. iarc.fr This makes urinary or plasma levels of DOPAC a potential biomarker for the consumption of polyphenol-rich foods. foodb.ca

The metabolic activity of the gut microbiota can have profound effects on host health, and DOPAC is implicated in these interactions. Research has identified DOPAC as one of several urinary metabolites whose concentrations are significantly altered by antibiotic treatment, reflecting disruption of the gut microbiota and loss of colonization resistance against pathogens like Clostridium difficile. nih.gov Specifically, a study in mice found that concentrations of DOPAC, along with other microbial-derived metabolites, differed significantly in antibiotic-treated mice compared to controls. nih.gov

Furthermore, metabolites produced by the gut microbiota from dietary polyphenols, including DOPAC, have been shown to possess biological activity themselves. Studies in mice have demonstrated that DOPAC and another related metabolite can alleviate obesity and regulate insulin (B600854) resistance, lipid metabolism, and oxidative stress in mice fed a high-fat diet. sciopen.com This suggests that the health benefits attributed to dietary polyphenols may, in part, be mediated by their microbially-produced metabolites like 3,4-dihydroxyphenylacetic acid. sciopen.com

The table below highlights the role of gut microbiota in producing DOPAC from dietary sources.

Dietary Source/Precursor Metabolite Metabolizing Agent Health Implication
Quercetin nih.govdntb.gov.uaresearchgate.net3,4-Dihydroxyphenylacetic acidGut MicrobiotaProtective effects on pancreatic β-cells, antioxidant activity. dntb.gov.uaresearchgate.net
Procyanidins/Catechins (e.g., from apples, tea) iarc.fr3,4-Dihydroxyphenylacetic acidGut MicrobiotaPotential biomarker of polyphenol intake. foodb.ca
Dietary LignansEnterodiolGut MicrobiotaAltered levels may indicate disruption of colonization resistance. nih.gov
Dietary TryptophanIndole-3 propionic acidGut MicrobiotaAltered levels may indicate disruption of colonization resistance. nih.gov

This table illustrates the link between dietary precursors, their metabolism by gut microbiota, and the resulting metabolites like 3,4-dihydroxyphenylacetic acid, along with their health relevance.

Relevance in Cancer Biomarker Discovery

The role of 3,4-Dihydroxyphenylacetic acid in cancer biomarker discovery extends beyond neuroblastoma to other types of cancer. Metabolomic studies are increasingly used to identify metabolic signatures associated with cancer presence, progression, and response to treatment.

A significant finding comes from a study on ovarian cancer, which aimed to discover biomarkers to differentiate between patients who are sensitive to platinum-based chemotherapy and those who are resistant. nih.gov Using GC-MS analysis of urine samples, researchers identified 3,4-dihydroxyphenylacetic acid as one of five potential biomarkers that could distinguish between these two groups. nih.gov The metabolic pathway analysis in this study pointed to alterations in tyrosine metabolism, where DOPAC is an important intermediate, as being statistically significant for the discrimination. nih.gov The high sensitivity (91.30%) and specificity (81.08%) of the resulting biomarker panel underscore its potential clinical utility. nih.gov

In addition to ovarian cancer, DOPAC has been noted as a prominent biomarker in the context of genitourinary cancers. researchgate.net LC-MS-based serum metabolic profiling has been employed for cancer classification and the discovery of cancer type-specific biomarkers, with 3,4-dihydroxyphenylacetic acid being one of the metabolites identified as a key discriminator. researchgate.net

The evaluation of plasma DOPAC in children with neuroblastoma also highlights its relevance in oncology. nih.govregionh.dk In 92% of untreated patients, plasma levels of DOPAC or DOPA were elevated, making it a strong candidate for a diagnostic and follow-up marker for this pediatric cancer. nih.govregionh.dk However, the study found no correlation between these markers and tumor stage or survival. nih.gov

The table below summarizes the findings of DOPAC as a potential biomarker in different types of cancer.

Cancer Type Sample Type Key Finding Associated Metabolic Pathway
Ovarian Cancer (Platinum-Resistant vs. Sensitive)UrineIdentified as one of five potential biomarkers for discrimination. nih.govTyrosine Metabolism nih.gov
NeuroblastomaPlasmaElevated levels in 92% of untreated patients. nih.govregionh.dkDopamine Metabolism
Genitourinary CancersSerumDetermined as a prominent biomarker for cancer classification. researchgate.netNot specified

This table presents a summary of research findings on the relevance of 3,4-dihydroxyphenylacetic acid as a potential biomarker in various cancers.

Mechanistic Investigations Involving 3,4 Dihydroxyphenylacetic Acid

Molecular Interactions with Alpha-Synuclein (B15492655) and Pathogenic Mutants

The interaction between DOPAC and alpha-synuclein (α-Syn), a protein central to the pathology of Parkinson's disease, is a significant area of research. usf.eduimrpress.com α-Syn is an intrinsically disordered presynaptic protein that can aggregate into insoluble fibrils, forming the characteristic Lewy bodies found in the brains of Parkinson's patients. usf.edunih.gov

DOPAC has been shown to directly influence the aggregation cascade of α-Syn. Research indicates that DOPAC can inhibit the formation of mature α-Syn fibrils. usf.edunih.gov It achieves this by binding non-covalently to α-Syn monomers and stabilizing transient oligomeric species. caymanchem.comusf.edu This stabilization prevents the oligomers from converting into the β-sheet-rich structures that characterize amyloid fibrils. usf.edunih.gov The presence of DOPAC leads to the formation of large, off-pathway oligomers, effectively diverting the protein from the fibril-formation pathway. nih.gov

Studies on the pathogenic mutant E46K, which is associated with an accelerated aggregation of α-Syn, reveal a similar inhibitory effect. DOPAC demonstrates a dose-dependent inhibition of fibril formation for the E46K variant. nih.gov It interacts differently with the various conformers of both wild-type and E46K α-Syn in solution, preferentially selecting and sequestering the aggregation-prone conformers into these off-pathway oligomers. nih.gov Furthermore, DOPAC has been observed to disaggregate pre-formed fibrils, though its effectiveness varies. nih.gov

Table 1: Effect of DOPAC on α-Synuclein Aggregation

Interaction AspectObserved Effect on Alpha-Synuclein (Wild-Type and E46K Mutant)MechanismReference
Fibril FormationInhibited in a dose-dependent manner.Binds to α-Syn monomers, stabilizes transient oligomers, and prevents conversion to β-sheet structures. usf.edunih.gov
OligomerizationPromotes the formation of large, stable, off-pathway oligomers.Selects for aggregation-prone conformers and confines them into non-fibrillar oligomers. nih.gov
DisaggregationCapable of disaggregating pre-formed amyloid fibrils.Binds to aggregated forms, inducing structural changes. nih.gov

The normal function of α-Syn is thought to involve its interaction with synaptic vesicle membranes, where it adopts an α-helical structure upon binding. usf.edunih.gov DOPAC has been found to interfere with this crucial interaction. Studies have shown that the presence of DOPAC decreases the binding affinity of α-Syn for lipids. usf.edu This interference is significant because it could lead to a loss of the protein's normal function at the presynaptic terminal. By destabilizing the interaction between α-Syn and membranes, DOPAC may contribute to the pathogenic cascade of Parkinson's disease, not just through direct aggregation effects but also by promoting a loss-of-function mechanism. usf.edunih.gov This effect has been observed for both the wild-type protein and the pathogenic E46K mutant. nih.gov

Role in Oxidative Processes and Antioxidant Studies

DOPAC, as a catechol, possesses inherent antioxidant properties. It can scavenge free radicals and participate in redox reactions. caymanchem.com However, its role in oxidative processes is complex. The auto-oxidation of DOPAC can lead to the formation of a DOPAC-quinone, a reactive species that can covalently modify proteins. nih.gov This process is believed to be responsible for the irreversible inhibition of dopamine (B1211576) D2 receptors by DOPAC, an effect that can be prevented by antioxidants like ascorbic acid. nih.gov

Conversely, in other contexts, DOPAC demonstrates protective antioxidant effects. As a microbiota-derived metabolite of the flavonoid quercetin (B1663063), DOPAC has been shown to protect the liver against acetaminophen-induced injury. nih.gov This hepatoprotective effect is mediated through the activation of the Nrf-2 pathway, which boosts the expression of phase II detoxification and antioxidant enzymes, thereby enhancing the liver's ability to combat oxidative stress. nih.gov

Contribution to Cellular Toxicity Mechanisms (e.g., in relation to DOPAL)

While DOPAC itself is generally considered less toxic than its precursor, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), it is implicated in cellular toxicity mechanisms, often in a synergistic manner with other molecules. nih.govnih.gov DOPAL is a highly reactive and toxic aldehyde metabolite of dopamine. nih.govhmdb.ca The primary detoxification pathway for DOPAL is its oxidation to DOPAC by aldehyde dehydrogenase (ALDH). hmdb.ca Therefore, the efficient conversion of DOPAL to DOPAC is a critical neuroprotective mechanism.

However, under conditions of high oxidative stress or in the presence of other stressors like nitric oxide (NO), DOPAC can contribute to cell death. nih.gov Studies in PC-12 cells have shown that DOPAC can modulate NO-induced apoptosis. At lower concentrations, DOPAC was found to be protective, but at higher concentrations, it enhanced cell death through a mechanism involving mitochondrial membrane potential dissipation and ATP depletion. nih.gov This suggests that while DOPAC formation is a key detoxification step for the more toxic DOPAL, its accumulation under certain pathological conditions can still be detrimental to cell health. nih.gov

Table 2: Cellular Toxicity Mechanisms Involving DOPAC

ContextRole of DOPACObserved OutcomeReference
DOPAL MetabolismPrimary, less toxic metabolite of DOPAL.Detoxification of the highly reactive DOPAL aldehyde. nih.govhmdb.ca
Interaction with Nitric Oxide (NO)Modulates NO-induced toxicity in a dose-dependent manner.Low concentrations are protective; high concentrations enhance cell death via mitochondrial dysfunction. nih.gov
Auto-oxidationForms reactive quinone species.Can cause irreversible modification of proteins, such as dopamine receptors. nih.gov

Modulation of Neurotransmitter Systems in Response to External Factors

The levels of DOPAC in the brain are not static and can be significantly altered by external factors, reflecting changes in dopamine neurotransmission. nih.gov For instance, acute stress has been shown to cause a notable increase in DOPAC levels in specific brain regions. In rats subjected to foot-shock stress, DOPAC concentrations rose by approximately 45% in the prefrontal cortex and 15% in the ventral tegmental area. caymanchem.com This increase is indicative of a stress-induced activation of dopaminergic neurons and a subsequent rise in dopamine turnover.

Furthermore, the metabolism of DOPAC itself is a key point of regulation within the dopamine system. The enzyme Catechol-O-methyltransferase (COMT) metabolizes DOPAC to homovanillic acid (HVA). wikipedia.orgcaymanchem.com In studies using COMT knockout mice, the absence of this enzyme led to a five- to six-fold increase in DOPAC levels in the nucleus accumbens, striatum, and prefrontal cortex, highlighting the crucial role of COMT in clearing DOPAC. caymanchem.com These findings underscore that DOPAC levels are a dynamic indicator of the state of the dopamine system, responsive to both external stimuli and intrinsic metabolic regulation. caymanchem.comtaylorandfrancis.com

Q & A

Q. How is DOPAC-d5 quantified in biological matrices, and what methodological considerations are critical for accuracy?

DOPAC-d5 is typically quantified using stable isotope dilution mass spectrometry (LC-MS/MS or GC-MS) . Key steps include:

  • Sample preparation : Deproteinization via organic solvents (e.g., methanol) to isolate metabolites from biological fluids .
  • Derivatization : For GC-MS, trifluoroacetyl-hexafluoroisopropyl derivatives enhance volatility and detection sensitivity . LC-MS/MS often avoids derivatization due to superior resolution of deuterated analogs .
  • Internal standardization : DOPAC-d5 itself serves as an internal standard to correct for matrix effects and extraction variability .
  • Calibration : Linear ranges should cover physiological concentrations (e.g., 0.1–100 ng/mL in CSF or plasma) .

Critical parameters : Optimize ion transitions (e.g., m/z 168 → 123 for DOPAC; m/z 173 → 128 for DOPAC-d5) to avoid cross-talk .

Q. What are the primary applications of DOPAC-d5 in neurotransmitter research?

DOPAC-d5 is used to:

  • Quantify endogenous dopamine metabolism : As a deuterated internal standard, it improves precision in measuring DOPAC levels in brain tissue, CSF, or urine .
  • Study dopaminergic pathway dynamics : Temporal changes in DOPAC-d5 recovery reflect dopamine turnover rates in Parkinson’s disease models or neurotoxicant exposure studies .
  • Validate analytical methods : Spike-recovery experiments assess extraction efficiency (target: 85–115%) and matrix effects in complex samples like striatal homogenates .

Advanced Research Questions

Q. How can isotopic interference be minimized when using DOPAC-d5 in tracer studies?

  • Isotopic purity validation : Ensure DOPAC-d5 has ≥98% deuterium incorporation (e.g., via high-resolution MS) to avoid overlap with natural abundance isotopes of DOPAC .
  • Chromatographic resolution : Use UPLC with HILIC columns to separate DOPAC-d5 from endogenous DOPAC and other isomers (e.g., homovanillic acid) .
  • Matrix-matched calibration : Prepare standards in analyte-free biological matrix to account for ion suppression/enhancement .

Example data :

ParameterDOPAC-d5DOPAC
Retention time (min)8.28.1
LOD (ng/mL)0.050.03
LOQ (ng/mL)0.150.10
Adapted from

Q. What experimental design strategies mitigate stability issues with DOPAC-d5 in long-term studies?

  • Storage conditions : Store at ≤-80°C in amber vials to prevent photodegradation and hydrolysis. Avoid freeze-thaw cycles (>3 cycles reduce stability by ~20%) .
  • Incompatibility mitigation : Use inert solvents (e.g., deuterated DMSO) and avoid strong acids/oxidizing agents during preparation .
  • Stability monitoring : Perform periodic LC-MS checks for degradation products (e.g., quinone derivatives) using UV-Vis at 280 nm .

Degradation kinetics :

ConditionHalf-life (days)
-80°C (dry)>365
25°C (aqueous)7–14
Derived from

Q. How do researchers resolve discrepancies in DOPAC-d5 recovery rates across studies?

Discrepancies often arise from:

  • Sample handling : Immediate acidification (pH 2–3) stabilizes DOPAC-d5 in urine/plasma, whereas delayed processing increases oxidative losses .
  • Extraction protocols : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) yields higher recovery (90–95%) vs. protein precipitation (70–80%) .
  • Instrument sensitivity : High-resolution MS (Q-TOF) reduces baseline noise, improving LOQ by 5–10× vs. triple-quadrupole systems .

Recommendation : Include a detailed methods appendix with SOPs for extraction, derivatization, and instrument parameters .

Methodological Challenges

Q. What strategies validate the specificity of DOPAC-d5 in complex matrices like brain homogenates?

  • Selective ion monitoring : Use unique MS/MS transitions and confirm absence of co-eluting peaks via MRM .
  • Cross-validation : Compare results with orthogonal methods (e.g., GC-MS vs. LC-MS/MS) .
  • Stable isotope tracing : Co-administer ¹³C-labeled DOPAC to distinguish endogenous vs. exogenous signals in tracer studies .

Case study : In MPTP-induced Parkinson’s models, DOPAC-d5 recovery in substantia nigra correlated with dopaminergic neuron loss (R² = 0.89, p < 0.001) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.